molecular formula C8H15NO B13141706 1-(4,4-Dimethylpyrrolidin-3-yl)ethanone

1-(4,4-Dimethylpyrrolidin-3-yl)ethanone

Cat. No.: B13141706
M. Wt: 141.21 g/mol
InChI Key: XPDQHWMIRRZJJM-UHFFFAOYSA-N
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Description

1-(4,4-Dimethylpyrrolidin-3-yl)ethanone is an organic compound with the molecular formula C10H17NO. It is a ketone derivative of pyrrolidine, characterized by a pyrrolidine ring substituted with a dimethyl group and an ethanone group. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Dimethylpyrrolidin-3-yl)ethanone typically involves the reaction of 4,4-dimethylpyrrolidine with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under basic conditions. The reaction is usually carried out in an inert solvent like dichloromethane or toluene, and a base such as triethylamine or pyridine is used to neutralize the hydrogen chloride formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Dimethylpyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(4,4-Dimethylpyrrolidin-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4,4-Dimethylpyrrolidin-3-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically, the compound may act by binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone: Similar structure with a benzyl group instead of a dimethyl group.

    2,4-Dimethyl-3-acetylpyrrole: Another ketone derivative of pyrrole with different substitution patterns.

Uniqueness

1-(4,4-Dimethylpyrrolidin-3-yl)ethanone is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity or interaction profiles are desired.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(4,4-dimethylpyrrolidin-3-yl)ethanone

InChI

InChI=1S/C8H15NO/c1-6(10)7-4-9-5-8(7,2)3/h7,9H,4-5H2,1-3H3

InChI Key

XPDQHWMIRRZJJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CNCC1(C)C

Origin of Product

United States

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